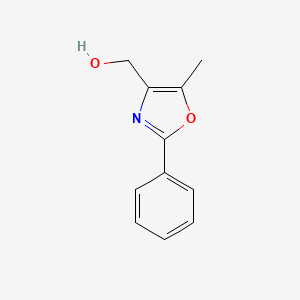
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is also known by other names such as "4-Oxazolemethanol, 5-methyl-2-phenyl-" .
Molecular Structure Analysis
The molecular structure of “(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol” consists of a 5-membered oxazole ring with a methyl group at the 5th position and a phenyl group at the 2nd position. The 4th position of the oxazole ring is substituted with a methanol group .Physical And Chemical Properties Analysis
The compound has a melting point of 117 °C . Other physical and chemical properties such as boiling point and density were not found in the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the notable applications of oxazole derivatives, similar to (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol, is in the field of corrosion inhibition. Research by Rahmani et al. (2018) demonstrated that certain oxazole derivatives significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions. These compounds function by adsorbing onto the metal surface, thus providing a protective layer. Their effectiveness increases with concentration, indicating their potential as corrosion inhibitors in industrial applications. The study utilized a combination of gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, alongside quantum chemical calculations, to evaluate the performance of these inhibitors (Rahmani et al., 2018).
Molecular Structure and Crystallography
Another application area is in molecular structure determination and crystallography. Gzella and Rozwadowska (2000) confirmed the absolute configuration of a compound structurally similar to (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol, highlighting the utility of these compounds in crystallographic studies. Their work provided insights into the molecular geometry and intermolecular hydrogen bonding, contributing to a deeper understanding of oxazole derivatives' structural properties (Gzella & Rozwadowska, 2000).
Synthesis and Characterization of Novel Compounds
Oxazole derivatives serve as key intermediates in the synthesis of novel compounds with potential pharmaceutical applications. For instance, Cao et al. (2010) synthesized and characterized a compound involving an oxazole ring, providing valuable data through NMR, MS, and IR spectra, along with X-ray diffraction. Such studies are crucial for developing new drugs and understanding their molecular structures (Cao et al., 2010).
Liquid Crystal Properties
Oxazole derivatives are also explored for their liquid crystal properties, which are significant for various optical and electronic applications. Zhao et al. (2013) investigated aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds, revealing their liquid crystal behaviors and mesophase ranges. These findings are essential for developing new materials for display technologies and other applications requiring controlled liquid crystal properties (Zhao et al., 2013).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H319, H335, H302+H312+H332, and H315, indicating that it can cause serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It also has precautionary statements P280, P301+P312, and P302+P352, suggesting protective measures and actions to take in case of exposure .
Propiedades
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQIALLSQXGHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468750 |
Source


|
| Record name | (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |
CAS RN |
70502-03-3 |
Source


|
| Record name | (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

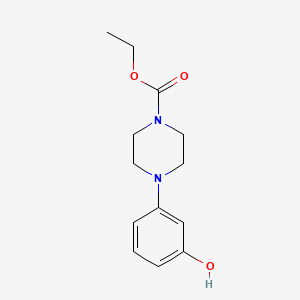




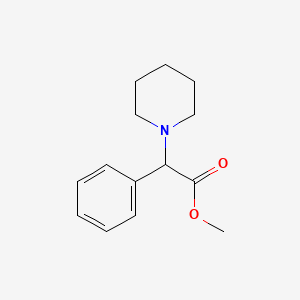
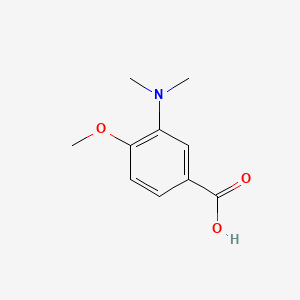

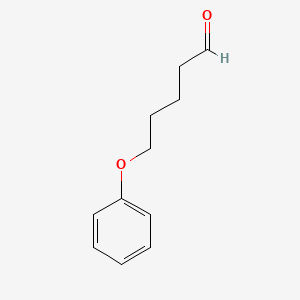


![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)

![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)